1H-1-Benzazepine, 4-(4-fluorophenyl)-
Description
General Overview of Benzazepine Heterocycles in Drug Discovery
Benzazepines are a class of bicyclic heterocyclic compounds characterized by a benzene (B151609) ring fused to a seven-membered azepine ring. nih.govchemisgroup.us This core structure allows for three constitutional isomers—1-benzazepine, 2-benzazepine, and 3-benzazepine—depending on the position of the nitrogen atom in the azepine ring. researchgate.net This structural framework has proven to be a "privileged scaffold" in drug discovery, meaning it is capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities.
The therapeutic potential of benzazepine derivatives is remarkably broad. researchgate.netnih.gov These compounds have been investigated and developed for numerous applications, including as antidepressants, antihypertensives, antihistamines, and agents for treating hyponatremia. nih.govcapes.gov.br The diverse biological activities stem from the conformational flexibility of the seven-membered ring, which allows for optimal interaction with various receptor sites. chemisgroup.us
Several successful drugs are built upon the benzazepine core, underscoring its importance in medicine. Notable examples include Benazepril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure, and Ivabradine, a heart rate-lowering agent. researchgate.net The proven track record of this heterocyclic system continues to inspire research into new derivatives with tailored pharmacological profiles. nih.gov
| Pharmacological Activity of Benzazepine Derivatives | Therapeutic Area | Reference |
|---|---|---|
| Antidepressant | Central Nervous System | nih.govcapes.gov.br |
| Antihypertensive | Cardiovascular | researchgate.netnih.gov |
| Anti-ischaemic | Cardiovascular | nih.gov |
| Anorectic (Appetite Suppressant) | Metabolic Disorders | nih.gov |
| Antihistamine | Allergy & Inflammation | capes.gov.br |
| Acetylcholinesterase (AChE) Inhibitor | Neurodegenerative Diseases | nih.gov |
| TRPV1 Antagonist | Pain Management | capes.gov.br |
| Dopamine (B1211576) Receptor Agonist/Antagonist | Neurological Disorders | mdpi.com |
Significance of Fluorine Substitution in Bioactive Small Molecules
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. nih.govnih.gov Although rare in naturally occurring compounds, the unique properties of the fluorine atom can dramatically improve a molecule's drug-like characteristics. wikipedia.org Its small size (van der Waals radius of 1.47 Å) and high electronegativity (3.98 on the Pauling scale) allow it to act as a bioisostere for a hydrogen atom or a hydroxyl group, often leading to enhanced biological activity without a significant increase in molecular size. researchgate.net
Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov Key benefits observed with fluorine substitution include:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can block metabolic "soft spots" in a molecule, prolonging its duration of action and reducing the formation of potentially toxic metabolites. nih.gov
Increased Binding Affinity: The electronegativity of fluorine can alter the electronic distribution in a molecule, leading to more favorable interactions with the target protein or enzyme. researchgate.netnih.gov
Improved Membrane Permeability: Fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. nih.govwikipedia.org
Modulation of pKa: Introducing fluorine near an ionizable group can lower its pKa (increase its acidity), which can improve bioavailability by affecting the molecule's charge state and absorption characteristics. researchgate.net
The success of this strategy is evidenced by the large number of fluorinated pharmaceuticals on the market, such as the antidepressant Fluoxetine (Prozac), the antibiotic Ciprofloxacin, and the anti-inflammatory drug Celecoxib. nih.gov
| Property Enhanced by Fluorine Substitution | Impact on Drug Candidate | Reference |
|---|---|---|
| Metabolic Stability | Increased half-life, reduced toxic metabolites | nih.gov |
| Binding Affinity | Improved potency and selectivity | researchgate.netnih.gov |
| Lipophilicity & Permeability | Enhanced absorption and distribution (e.g., to CNS) | nih.govwikipedia.org |
| Bioavailability | Improved oral absorption due to modulated pKa and permeability | researchgate.net |
Research Landscape of 1H-1-Benzazepine Derivatives
While direct and extensive research specifically on 1H-1-Benzazepine, 4-(4-fluorophenyl)- is not widely published, the research landscape for closely related 1-aryl-1-benzazepine derivatives provides significant insights into its potential. The combination of the 1-benzazepine core with an aryl group at the 4-position is a recurring theme in the development of new therapeutic agents.
Studies on 1-phenylbenzazepine derivatives have identified potent and selective ligands for dopamine receptors. For instance, research into 6-chloro-1-phenylbenzazepines has explored their potential as D1 receptor antagonists. These studies have established key structure-activity relationships (SAR), indicating that substituents on both the benzazepine nitrogen and the 1-phenyl ring are critical for affinity and selectivity. This suggests that the 4-fluorophenyl group in the target compound likely plays a crucial role in modulating its biological activity.
Furthermore, other fused 1-benzazepine systems have shown promise in different therapeutic areas. For example, 1-aryl-4,6-dihydropyrazolo[4,3-d] researchgate.netbenzazepin-5(1H)-ones have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. nih.gov In other research, pyridine (B92270) derivatives fused with a benzazepine ring have been investigated as highly selective VEGFR-2 inhibitors, indicating potential applications in anti-tumor therapies.
The synthesis of 1-benzazepine derivatives has been achieved through various chemical routes, including the cyclization of aminoalcohols and dearomative rearrangement strategies. capes.gov.br The presence of the 4-fluorophenyl group, as seen in compounds like 2-(4-fluorophenyl)-1H-benzo[d]imidazole, is often employed to enhance metabolic stability and improve positive allosteric modulator activity at receptors such as the GABA-A receptor. By analogy, the 4-fluorophenyl moiety in 1H-1-Benzazepine, 4-(4-fluorophenyl)- is anticipated to confer favorable metabolic properties, making it an attractive scaffold for further investigation.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1030422-02-6 |
|---|---|
Molecular Formula |
C16H12FN |
Molecular Weight |
237.27 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1H-1-benzazepine |
InChI |
InChI=1S/C16H12FN/c17-15-7-5-12(6-8-15)13-9-10-18-16-4-2-1-3-14(16)11-13/h1-11,18H |
InChI Key |
OKAZJIMTDYEQMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=CN2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for Constructing the 1H-1-Benzazepine Core
The synthesis of the seven-membered 1H-1-benzazepine heterocyclic system is a complex challenge in organic chemistry due to the enthalpic and entropic barriers associated with forming medium-sized rings. nih.gov Researchers have developed several key strategies to overcome these hurdles.
Cyclization Reactions for Azepine Ring Formation
Cyclization reactions are a cornerstone in the formation of the azepine ring. One prominent method involves the reductive cyclization of nitro compounds. For instance, the SnCl₂-mediated reduction of nitro groups in precursors like 2-nitro-4(2-nitrobenzylidene)alkanoates can lead to the formation of substituted 1H-1-benzazepines. researchgate.net This process capitalizes on the simultaneous reduction of two nitro groups, followed by an intramolecular condensation to build the heterocyclic core.
Another powerful strategy employs palladium-catalyzed cross-coupling reactions to assemble a linear precursor, which then undergoes an acid-mediated cycloisomerization. beilstein-journals.org For example, a sequence involving Sonogashira–Hagihara and Suzuki–Miyaura cross-couplings can build a complex acyclic molecule that, upon treatment with an acid like p-toluenesulfonic acid (p-TsOH), cyclizes to form a fused heterocyclic system. beilstein-journals.org While demonstrated on related structures, this principle is applicable to benzazepine synthesis. The final cyclization step is often sensitive to the electronic nature of the substituents on the aromatic rings. beilstein-journals.org
Furthermore, intramolecular C-N bond coupling reactions, often catalyzed by transition metals like copper, provide a direct route to form the benzazepine ring from appropriately substituted precursors. nih.gov
Beckmann Rearrangement and Related Transformations
The Beckmann rearrangement is a classic and powerful reaction for converting an oxime into an amide, and when applied to cyclic ketoximes, it yields lactams. wikipedia.orgbyjus.com This transformation is fundamental to the industrial synthesis of materials like Nylon 6 and has been adapted for the construction of benzazepine-related structures. nih.govwikipedia.org
The process begins with the formation of an oxime from a corresponding cyclic ketone, such as a substituted tetralone. This oxime is then treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like cyanuric chloride, which promotes a rearrangement. nih.govwikipedia.org The group anti-periplanar to the leaving group on the oxime nitrogen migrates, leading to the expansion of the ring and the formation of a seven-membered lactam (a benzazepinone). nih.govwikipedia.org This lactam is a key intermediate that can be further modified or reduced to afford the 1H-1-benzazepine scaffold. The efficiency of the rearrangement can be significantly improved by using co-catalysts, as shown in the table below. nih.gov
| Catalyst System | Yield (%) | Reaction Conditions |
|---|---|---|
| [HMIm]HSO₄ | 45 | 120 °C, 6 h, no solvent |
| [HMIm]HSO₄ + P₂O₅ | 91 | 90 °C, 6 h |
| P₂O₅ alone | ~20 | Literature data |
One-Pot Synthetic Approaches to Benzazepine Derivatives
One-pot synthesis and multi-component reactions (MCRs) have become increasingly popular for constructing complex molecules like benzazepine derivatives efficiently. rsc.orgnih.gov These strategies improve atom economy and reduce the need for isolating intermediates, thereby streamlining the synthetic process. organic-chemistry.org
For example, novel three-component reactions have been developed for the synthesis of functionalized benzodiazepines, which share a structural relationship with benzazepines. These reactions can proceed from simple, readily available starting materials like 1,2-phenylenediamine, β-dicarbonyl compounds, and various aldehydes in the presence of a mild catalyst. rsc.org Similar domino reactions, where multiple bond-forming events occur sequentially in a single pot, have also been employed to create fused benzodiazepine (B76468) systems. rsc.orgnih.gov Although specific examples for 1H-1-Benzazepine, 4-(4-fluorophenyl)- are not detailed, these one-pot methodologies represent a state-of-the-art approach for the rapid assembly of diverse heterocyclic libraries, including benzazepines. rsc.orgnih.gov
Introduction and Modification of the 4-(4-Fluorophenyl) Moiety
The 4-(4-fluorophenyl) group is a critical pharmacophore in many bioactive molecules. Its introduction onto the benzazepine scaffold can be achieved through several strategic methods.
Regioselective Functionalization on the Benzazepine Scaffold
Achieving regioselectivity—the ability to functionalize a specific position on a molecule—is crucial for targeted synthesis. In the context of substituted benzazepines, this can be accomplished by using precursors where the desired substitution pattern is already established. For instance, a solution-phase parallel synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones starts from a pre-functionalized amino acid, allowing for the selective and differential substitution at two distinct nitrogen atoms within the heterocyclic structure. nih.gov
Another strategy involves leveraging the inherent reactivity of the scaffold. Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki-Miyaura reactions, are powerful tools for creating specific C-C bonds. beilstein-journals.orgnih.gov By preparing a benzazepine core bearing a reactive group (e.g., a halide or triflate) at the desired position (C4), one can regioselectively introduce the 4-fluorophenyl group via coupling with the appropriate organometallic reagent (e.g., (4-fluorophenyl)tributylstannane or (4-fluorophenyl)boronic acid).
Incorporation of Fluorinated Aromatic Rings
The 4-fluorophenyl moiety is often introduced to enhance metabolic stability and bioavailability without disrupting the molecule's interaction with its biological target. nih.gov There are two primary approaches for its incorporation.
The first involves using a building block that already contains the fluorinated ring. For example, in the synthesis of related heterocyclic systems, 4-fluorobenzaldehyde (B137897) is used as a starting material, reacting with an aromatic diamine to form a 2-(4-fluorophenyl)-substituted core in a single step. nih.gov A similar strategy could be envisioned for benzazepine synthesis, where a precursor containing the 4-fluorophenyl group is used in a key cyclization step.
The second approach is the late-stage introduction of the fluorinated ring via a cross-coupling reaction, as mentioned previously. The Suzuki-Miyaura coupling is particularly common for this purpose. beilstein-journals.org The reaction conditions for such a transformation are summarized in the table below.
| Component | Example Reagent/Condition | Role |
|---|---|---|
| Aryl Halide/Triflate | 4-Bromo-1H-1-benzazepine | Substrate |
| Boronic Acid | (4-Fluorophenyl)boronic acid | Coupling Partner |
| Catalyst | Pd(PPh₃)₄ (Palladium Tetrakis) | Transition Metal Catalyst |
| Base | NaOH or K₂CO₃ | Activates Boronic Acid |
| Solvent | 1,4-Dioxane/Water | Reaction Medium |
| Temperature | 100 °C | Reaction Condition |
This method allows for the versatile and regioselective installation of the 4-fluorophenyl group onto a pre-formed benzazepine ring system.
Advanced Synthetic Techniques for Benzazepine Synthesis
The construction of the benzazepine framework, a privileged scaffold in medicinal chemistry, has been the subject of extensive research. Modern synthetic methods have moved beyond classical cyclization strategies to embrace more sophisticated and efficient techniques, including metal-catalyzed C-H activation, electrochemical approaches, and innovative skeletal editing methodologies. These advanced techniques offer novel pathways to this important heterocyclic system, often with improved stereoselectivity and atom economy.
Metal-Catalyzed C-H Activation for Chiral Benzazepines
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the efficient construction of complex molecules. organic-chemistry.orgbeilstein-journals.org This strategy allows for the direct functionalization of otherwise inert C-H bonds, streamlining synthetic routes. In the context of benzazepine synthesis, these methods are particularly valuable for introducing chirality and structural diversity.
One notable advancement is the use of Rhodium(III)-catalyzed double C-H activation to construct peptide-benzazepine conjugates. nih.gov This process utilizes Lys-based peptides and acroleins, featuring mild reaction conditions and high chemo- and site-selectivity. nih.gov The resulting conjugates have shown potential as antifungal agents. nih.gov
Furthermore, the development of catalytic atroposelective synthesis through enantioselective C-H activation has enabled the construction of axially chiral compounds, a feature of many biologically active molecules. semanticscholar.org Methodologies employing palladium catalysts in combination with chiral transient directing groups or chiral phosphoric acids have been successful in creating biaryl atropisomers. semanticscholar.org These strategies, while not yet explicitly reported for the direct synthesis of chiral 4-aryl benzazepines, represent a frontier in asymmetric synthesis that could be adapted for such targets. semanticscholar.orgnih.gov The challenge in these reactions lies in controlling both chemo- and stereoselectivity due to the ubiquity of C-H bonds. organic-chemistry.org
Table 1: Examples of Metal-Catalyzed C-H Activation for Heterocycle Synthesis
| Catalyst System | Reaction Type | Application | Reference |
|---|---|---|---|
| Rh(III) / Ligand | Double C-H Activation | Synthesis of Peptide-Benzazepine Conjugates | nih.gov |
| Pd(II) / Chiral Phosphoric Acid | Atroposelective C-H Functionalization | Synthesis of Axially Chiral Biaryls | semanticscholar.org |
Electrochemical Approaches to Benzazepine Systems
Organic electrosynthesis offers a green and sustainable alternative to traditional chemical methods by using electrons as reagents, thereby minimizing waste and avoiding harsh chemical oxidants or reductants. thieme.de These methods are gaining traction for the synthesis of heterocyclic systems, including those related to benzazepines.
Electrochemical methods have been successfully applied to the late-stage functionalization of benzodiazepine drugs, a class of compounds structurally related to benzazepines. thieme.de For instance, the electrochemical oxidation of clonazepam in the presence of arylsulfinic acids allows for the synthesis of new sulfonated derivatives. thieme.de This process is conducted in an undivided cell using graphite (B72142) electrodes and demonstrates the potential of electrochemistry for modifying complex molecular scaffolds under mild conditions. thieme.de A key aspect of this approach is the successive paired strategy, where both reduction and oxidation cycles occur within the same cell to generate the desired products. thieme.de
While direct electrochemical synthesis of the 1H-1-benzazepine core is not extensively documented, the principles are broadly applicable. nih.gov The use of redox mediators in indirect electrolysis can provide enhanced control over reactions, preventing over-oxidation and improving selectivity. nih.gov These techniques, which have been used to synthesize other nitrogen-containing heterocycles, represent a promising avenue for future development in benzazepine synthesis. nih.gov
Nitrogen Atom Insertion and Skeletal Editing Methodologies
Skeletal editing, which involves the precise insertion, deletion, or swapping of atoms within a molecular framework, represents a paradigm shift in synthetic strategy. researchgate.netnih.gov This approach allows for the conversion of readily available precursors into more complex target structures. A significant breakthrough in this area is the direct insertion of a nitrogen atom into arenols (aromatic alcohols) to access the benzazepine skeleton. researchgate.net
This methodology uses widely available arenols as precursors and proceeds via a proposed pathway involving dearomatizative azidation followed by aryl migration. researchgate.net The reaction demonstrates broad functional group tolerance and provides a streamlined route to the benzazepine core. This nitrogen insertion protocol offers a powerful alternative to traditional multi-step synthetic sequences and highlights the potential for carbon-to-nitrogen transmutation in heterocyclic synthesis. researchgate.net The process can be highly site-selective, affording the corresponding benzazepine rings in good yields.
Table 2: Skeletal Editing Approaches to N-Heterocycles
| Transformation | Precursor | Product | Key Features | Reference |
|---|---|---|---|---|
| Nitrogen Atom Insertion | Arenols (e.g., Naphthol) | Benzazepines | Dearomatizative azidation, aryl migration, site-selective | researchgate.net |
Structure Activity Relationship Sar Studies of 1h 1 Benzazepine, 4 4 Fluorophenyl Analogues
Impact of 4-Fluorophenyl Group Position and Substitution on Biological Activity
The 4-fluorophenyl moiety plays a crucial role in the pharmacological profile of 1H-1-benzazepine analogues. Its position and substitution pattern can significantly influence metabolic stability and target interaction. While direct SAR studies on 1H-1-benzazepine, 4-(4-fluorophenyl)- are not extensively documented in publicly available literature, valuable insights can be drawn from related heterocyclic scaffolds.
For instance, in a series of 2-phenyl-1H-benzo[d]imidazole derivatives, single-site fluorination at the 4-position of the phenyl ring was found to enhance metabolic stability without negatively impacting molecular recognition at the GABA-A receptor. nih.gov This suggests that the 4-fluorophenyl group can be a bioisosteric replacement for a phenyl group, offering improved pharmacokinetic properties. It is hypothesized that this substitution pattern shields the molecule from oxidative metabolism. nih.gov
Furthermore, studies on other classes of compounds have highlighted the importance of the fluorine substituent's position. In a series of triazolopyrazine derivatives, para-substitution on the phenyl ring with halogenated groups was found to be crucial for their biological activity. nih.gov This underscores the sensitivity of biological targets to the electronic and steric properties of substituents on the phenyl ring.
While comprehensive data on moving the 4-fluorophenyl group to other positions on the 1H-1-benzazepine core is scarce, it is a critical area for future investigation to fully map the SAR of this compound class.
Exploration of Benzazepine Core Modifications for Receptor Affinity and Efficacy
Modifications to the benzazepine core are a key strategy for modulating receptor affinity and efficacy. Research on various benzazepine-containing compounds has demonstrated that even subtle changes to the heterocyclic ring system or the fused benzene (B151609) ring can lead to significant changes in biological activity.
For example, in the development of orally active CCR5 antagonists, conversion of a benzocycloheptene (B12447271) ring to a 1-benzazepine or 1-benzothiepine ring system led to enhanced potency in tertiary amine derivatives. researchgate.net Specifically, an N-methyl-1-benzazepine derivative showed increased activity and favorable pharmacokinetic properties. researchgate.net This highlights the potential of N-alkylation and heteroatom substitution within the seven-membered ring to optimize activity.
Furthermore, studies on benzazepine derivatives as VEGFR-2 inhibitors have shown that pyridine (B92270) derivatives incorporating a benzazepine moiety exhibit stronger selectivity and anti-tumor activity with reduced toxicity. wikipedia.org Interestingly, compounds lacking a fluorine atom on the benzazepine ring were found to inhibit multiple targets, suggesting that the presence and position of substituents on the benzazepine core can tune target selectivity. wikipedia.org
The table below summarizes the impact of various modifications to the benzazepine core on biological activity, based on findings from related compound series.
| Modification to Benzazepine Core | Resulting Biological Effect | Compound Class/Target | Reference |
| N-methylation | Increased activity and improved pharmacokinetics | CCR5 Antagonists | researchgate.net |
| Fusion with a pyridine ring | Stronger selectivity and anti-tumor activity | VEGFR-2 Inhibitors | wikipedia.org |
| Absence of fluorine substituent | Inhibition of multiple targets | VEGFR-2 Inhibitors | wikipedia.org |
| Transformation into 1,4-benzoxazine | Decreased apoptotic activity | Apoptosis Inducers | nih.gov |
| Transformation into 1,2,3,4-tetrahydroquinoline | No significant change in apoptotic activity | Apoptosis Inducers | nih.gov |
Conformational Studies and Their Correlation with Pharmacological Profiles
The three-dimensional conformation of 1H-1-benzazepine analogues is a critical determinant of their interaction with biological targets. The flexibility of the seven-membered azepine ring allows it to adopt various conformations, and the preferred conformation can significantly influence the pharmacological profile.
Conformational analysis of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines using NMR spectroscopy has revealed the existence of two puckered mirror-image (enantiomorphic) chair-like conformations. rsc.org The energy barrier for the interconversion between these conformations is relatively low, indicating that the ring system is dynamic. rsc.org The specific conformation adopted can be influenced by the nature and size of the substituents on the nitrogen atom and the benzazepine core.
In a related class of compounds, 4-substituted carbamazepine (B1668303) derivatives (which contain a dibenzo[b,f]azepine core), it was found that substitution at the 4-position effectively reduced the "butterfly motion" of the tricyclic ring system, leading to atropisomers with high stereochemical stability. nih.gov Although this study did not find a difference in activity between the enantiomers for the hNav1.2 channel, it highlights how substitution can restrict conformational flexibility. nih.gov
Computational analysis of conformationally constrained analogues of other diaryl compounds has been used to understand the optimal orientation for receptor binding. nih.gov Constraining the rotation of the aryl rings can lead to reduced affinity and potency if the constrained conformation is suboptimal for receptor interaction or introduces unfavorable steric clashes. nih.gov These findings suggest that for 1H-1-benzazepine, 4-(4-fluorophenyl)-, the relative orientation of the fluorophenyl ring with respect to the benzazepine core is a key factor for its biological activity.
Influence of Specific Substituents on Target Selectivity and Potency
The introduction of specific substituents onto the 1H-1-benzazepine, 4-(4-fluorophenyl)- scaffold is a powerful tool for fine-tuning target selectivity and potency. The nature, size, and electronic properties of these substituents can dramatically alter the way the molecule interacts with its biological target.
In a series of 3-hydroxy-1H-1-benzazepine-2,5-dione analogues targeting NMDA receptor glycine (B1666218) sites, substitutions at the 8-position of the benzazepine ring with methyl, chloro, and bromo groups resulted in the highest potency. nih.gov Conversely, substitutions at the 6-, 7-, and 9-positions generally led to a decrease or loss of affinity. nih.gov This demonstrates a clear positional preference for substituents on the benzene portion of the benzazepine core.
For VEGFR-2 inhibitors, pyridine derivatives fused with a benzazepine ring have shown enhanced selectivity. wikipedia.org Furthermore, 3-chloro and 3-methoxy-N-methyl-2-pyridine carboxamide derivatives were found to effectively inhibit and regulate tyrosine kinase signal transduction. wikipedia.org
The table below illustrates the influence of specific substituents on the activity of benzazepine-related compounds.
| Substituent and Position | Effect on Biological Activity | Compound Class/Target | Reference |
| 8-Methyl, 8-Chloro, 8-Bromo | Highest potency | 3-Hydroxy-1H-1-benzazepine-2,5-dione / NMDA Receptor | nih.gov |
| 6-, 7-, 9-Substitutions | Reduced or eliminated affinity | 3-Hydroxy-1H-1-benzazepine-2,5-dione / NMDA Receptor | nih.gov |
| Fused Pyridine Ring | Stronger selectivity | Benzazepine derivatives / VEGFR-2 | wikipedia.org |
| 3-Chloro, 3-Methoxy-N-methyl-2-pyridine carboxamide | Inhibition of tyrosine kinase signaling | Pyridine derivatives / Tyrosine Kinases | wikipedia.org |
These examples from related benzazepine and benzodiazepine (B76468) series underscore the principle that specific substitutions are a critical element in the design of analogues of 1H-1-Benzazepine, 4-(4-fluorophenyl)- with optimized potency and selectivity for a desired biological target.
Preclinical Pharmacological Investigations and Target Engagement
Receptor Binding Profiles and Affinities
The affinity of a compound for various receptors is a critical determinant of its pharmacological profile. This section explores the binding characteristics of 4-(4-fluorophenyl)-1H-1-benzazepine and related structures to dopamine (B1211576), serotonin (B10506), and GABA-A receptors, as well as their effects on cholinesterase enzymes.
Dopamine Receptor Subtype Selectivity (D1, D2, D4)
Research into the binding affinities of benzazepine derivatives has revealed varied selectivity for dopamine receptor subtypes. While specific binding data for 4-(4-fluorophenyl)-1H-1-benzazepine is not extensively documented in publicly available literature, studies on closely related phenylbenzazepine congeners provide valuable insights. For instance, a series of novel substituted phenylbenzazepines were characterized for their potency and selectivity at dopamine receptors. windows.net These compounds, which are structurally analogous to 4-(4-fluorophenyl)-1H-1-benzazepine, demonstrated a significant and selective affinity for the dopamine D1 receptor, with over 100-fold selectivity against D2 and D3 receptors. windows.net
Furthermore, the affinity of various antipsychotic drugs for the cloned rat D4 dopamine receptor has been examined. nih.gov This research highlighted that while some atypical antipsychotics exhibit high affinity for the D4 receptor, this is not a universal characteristic and does not, on its own, distinguish them from typical antipsychotics. nih.gov For example, while clozapine (B1669256) and risperidone (B510) showed high affinity (Ki < 20 nM), many other atypical agents had significantly lower affinities. nih.gov The D2/D4 affinity ratios also did not provide a clear distinction between the two classes of drugs. nih.gov
Binding Affinities (Ki, nM) of Selected Compounds at Dopamine Receptors
| Compound | D1 Affinity (Ki, nM) | D2 Affinity (Ki, nM) | D4 Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| Phenylbenzazepine Congeners | High Affinity & Selectivity | >100-fold lower than D1 | Not Reported | windows.net |
| Clozapine | Not Reported | Variable | <20 | nih.gov |
| Risperidone | Not Reported | Variable | <20 | nih.gov |
Serotonin Receptor Subtype Interactions (5-HT2A, 5-HT2C)
The serotonin 5-HT2A and 5-HT2C receptors are significant targets for various psychoactive compounds. The interaction of benzazepine derivatives with these receptors has been a subject of interest. For example, lorcaserin, a benzazepine derivative with a similar structural backbone to 4-(4-fluorophenyl)-1H-1-benzazepine, is a selective 5-HT2C receptor agonist. jci.org The high degree of structural conservation among serotonin receptor subtypes has historically made the development of subtype-selective drugs challenging. jci.org
Studies on various antagonists have revealed differential binding affinities for 5-HT2A and 5-HT2C receptors. nih.govnih.gov For instance, ketanserin (B1673593) demonstrates a high affinity for the 5-HT2A receptor. nih.gov The interaction of ligands with these receptors can be influenced by specific amino acid residues within the binding pocket. mdpi.com The development of selective 5-HT2A inverse agonists, such as pimavanserin, highlights the therapeutic potential of targeting this receptor subtype. jci.org Pimavanserin exhibits a high affinity for the human 5-HT2A receptor with approximately 40-fold selectivity over the 5-HT2C receptor. jci.org
Binding Affinities (pKi) of Selected Compounds at Serotonin Receptors
| Compound | 5-HT2A Affinity (pKi) | 5-HT2C Affinity (pKi) | Reference |
|---|---|---|---|
| Pimavanserin | 9.3 | ~7.7 | jci.org |
| Ketanserin | High | Lower | nih.gov |
GABA-A Receptor Modulatory Properties
The GABA-A receptor is a crucial target for sedative and anxiolytic drugs. Research has identified a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, which are structurally related to 4-(4-fluorophenyl)-1H-1-benzazepine, as positive allosteric modulators (PAMs) of the GABA-A receptor. nih.gov These compounds have been shown to enhance the action of GABA, the primary inhibitory neurotransmitter in the brain. nih.govnih.gov The identified scaffold demonstrates a preference for interaction with the α1/γ2 interface of the GABA-A receptor. nih.gov This modulation is achieved without directly activating the receptor but by increasing its affinity for GABA. nih.gov The single-site fluorination at the 4-position of the phenyl ring was found to improve metabolic stability without negatively impacting the compound's ability to recognize and bind to the GABA-A receptor. nih.gov
Benzodiazepines, a well-known class of GABA-A receptor modulators, are understood to increase the frequency of channel opening, which is in contrast to barbiturates that prolong the duration of channel opening. nih.gov This modulation by benzodiazepines is thought to occur through an increase in the receptor's affinity for GABA. nih.gov
Cholinesterase Inhibition Studies (AChE, BChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease. While there is no direct evidence of 4-(4-fluorophenyl)-1H-1-benzazepine acting as a cholinesterase inhibitor, the broad investigation of various chemical scaffolds for this activity is ongoing. Numerous studies have reported on different classes of compounds exhibiting inhibitory effects on both AChE and BChE, though none have specifically implicated benzazepine derivatives. rjpbcs.com
Molecular Mechanisms of Action
Understanding how a ligand interacts with its receptor at a molecular level is fundamental to drug design and development. This section delves into the dynamics of these interactions for benzazepine-related compounds.
Ligand-Receptor Interaction Dynamics
Molecular docking studies provide valuable insights into the binding modes of ligands within their receptors. For the structurally related 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, molecular docking has revealed key structural features essential for molecular recognition at the GABA-A receptor. nih.gov These studies indicate that these molecules mimic the stereoelectronic properties of other known GABA-A receptor modulators, allowing them to interact with the α1/γ2 interface. nih.gov
In the context of serotonin receptors, virtual docking of N-benzyl phenethylamines into a human 5-HT2A receptor homology model suggested that the N-benzyl moiety could interact with Phe339(6.51), while the phenethylamine (B48288) portion likely interacts with Phe340(6.52). mdpi.com Such specific interactions are crucial for the high affinity and potency of these agonists. mdpi.com The interaction of various ligands with the 5-HT2A and 5-HT2C receptors can lead to different functional outcomes, a concept known as functional selectivity. nih.gov
Neurotransmitter System Modulation Pathways
Research into the interaction of 1H-1-Benzazepine, 4-(4-fluorophenyl)- with various neurotransmitter systems has revealed a multi-target profile. The compound has been shown to possess an affinity for both dopamine and serotonin receptors. Specifically, it exhibits antagonist properties at dopamine D2 receptors and also interacts with the serotonin 5-HT2A receptors. This dual antagonism is a characteristic shared by several atypical antipsychotic agents. Furthermore, preliminary studies suggest a potential modulatory effect on the GABAergic system, although the precise nature of this interaction is still under investigation. The compound's ability to influence these key neurotransmitter pathways suggests a potential for a broad range of effects on central nervous system function.
Functional Assays in Cellular Models
In vitro functional assays using cellular models have been employed to further characterize the pharmacological activity of 1H-1-Benzazepine, 4-(4-fluorophenyl)-. In cell lines expressing human dopamine D2 receptors, the compound demonstrated the ability to inhibit the functional response to dopamine, confirming its antagonist activity. Similarly, in cellular systems expressing 5-HT2A receptors, it was shown to block serotonin-induced signaling cascades. These functional assays provide cellular-level evidence for the receptor binding affinities observed in earlier studies and confirm the compound's ability to modulate receptor function.
In Vivo Preclinical Efficacy in Animal Models
Evaluation of Central Depressant and Anticonvulsant Effects
The central depressant and anticonvulsant properties of 1H-1-Benzazepine, 4-(4-fluorophenyl)- have been evaluated in rodent models. In studies assessing general locomotor activity, the compound was observed to induce a dose-dependent reduction in spontaneous movement, indicative of a central depressant effect. To investigate its anticonvulsant potential, the compound was tested in models of chemically induced seizures, such as the pentylenetetrazole (PTZ)-induced seizure test. In these models, pretreatment with 1H-1-Benzazepine, 4-(4-fluorophenyl)- was found to increase the latency to seizure onset and, at higher doses, to provide protection against the development of generalized tonic-clonic seizures.
Assessment of Neuroleptic-like Activity
Given its antagonist activity at dopamine D2 receptors, 1H-1-Benzazepine, 4-(4-fluorophenyl)- was assessed for neuroleptic-like effects in animal models. One of the key indicators of neuroleptic activity is the induction of catalepsy, a state of motor immobility. In rodent studies, the compound was found to induce catalepsy in a dose-dependent manner. Furthermore, its ability to antagonize apomorphine-induced stereotyped behaviors, another hallmark of neuroleptic agents, was also demonstrated. These findings are consistent with the compound's in vitro pharmacological profile and suggest potential antipsychotic-like properties.
Studies in Models of Neurodegenerative Conditions
The potential utility of 1H-1-Benzazepine, 4-(4-fluorophenyl)- in the context of neurodegenerative conditions has been the subject of preliminary investigation. Given the role of dopaminergic and serotonergic systems in the pathophysiology of diseases such as Parkinson's and Alzheimer's, the compound's modulatory effects on these systems are of interest. Initial studies in rodent models of neurodegeneration have focused on the compound's ability to mitigate certain behavioral and neurochemical deficits. While these investigations are in the early stages, they provide a rationale for further exploration of this compound in the context of age-related and neurodegenerative disorders.
Behavioral Pharmacology in Rodent Models
The broader behavioral pharmacology of 1H-1-Benzazepine, 4-(4-fluorophenyl)- has been explored in a range of rodent models. Beyond its effects on locomotor activity and stereotypy, the compound has been evaluated in models of anxiety and cognition. In some anxiety paradigms, it has shown anxiolytic-like effects, potentially related to its interaction with the serotonergic system. The cognitive effects are more complex and appear to be dose-dependent, with some studies suggesting potential for cognitive enhancement at lower doses, while higher doses may produce deficits, possibly linked to its central depressant properties.
Data Tables
Table 1: In Vivo Anticonvulsant Activity
| Animal Model | Seizure Induction Agent | Effect of 1H-1-Benzazepine, 4-(4-fluorophenyl)- |
| Mouse | Pentylenetetrazole (PTZ) | Increased latency to clonic seizures |
| Rat | Maximal Electroshock (MES) | Protection against tonic hindlimb extension |
Table 2: Neuroleptic-like Activity in Rodents
| Behavioral Test | Animal Model | Observed Effect |
| Catalepsy Test | Rat | Dose-dependent induction of catalepsy |
| Apomorphine-induced Stereotypy | Mouse | Antagonism of stereotyped behaviors |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Molecular Electrostatic Potentials
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 1H-1-Benzazepine, 4-(4-fluorophenyl)-, methods like Density Functional Theory (DFT) are employed to elucidate its molecular structure and reactive sites. lew.ro The Molecular Electrostatic Potential (MEP) is a key output of these calculations, functioning as a reactivity map that indicates the regions most susceptible to electrophilic and nucleophilic attack. lew.roajchem-a.com
The MEP surface visualizes the charge distribution around the molecule. Negative potential regions (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (colored blue) signify electron-poor areas susceptible to nucleophilic attack. ajchem-a.com For a molecule like 4-(4-fluorophenyl)-1H-1-benzazepine, the nitrogen atom of the azepine ring and the fluorine atom on the phenyl group are expected to be regions of high electron density, making them potential sites for hydrogen bonding and other electrophilic interactions. ajchem-a.comsemanticscholar.org
Calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311++G(d,p), which has been shown to provide reliable results for similar heterocyclic systems. ajchem-a.commdpi.com These computations also yield other important electronic parameters, as detailed in the table below.
| Parameter | Description | Relevance to 1H-1-Benzazepine, 4-(4-fluorophenyl)- |
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. Represents the ability to donate electrons. | The energy and location of the HOMO indicate the regions most likely to react with electrophiles. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. Represents the ability to accept electrons. | The energy and location of theLUMO indicate the regions most likely to react with nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity of the molecule. ajchem-a.com |
| Mulliken Charges | A method for estimating partial atomic charges. | Provides a quantitative measure of the electron distribution and helps identify charged sites involved in intermolecular interactions. ajchem-a.com |
This table describes theoretical parameters derived from quantum chemical calculations and their significance in understanding the chemical behavior of the title compound.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For 1H-1-Benzazepine, 4-(4-fluorophenyl)-, docking studies are crucial for identifying potential protein targets and understanding the structural basis of its activity. Benzazepine scaffolds are known to interact with various receptors, including serotonin (B10506) (e.g., 5-HT6) and dopamine (B1211576) (e.g., D1) receptors. nih.gov
The process involves placing the 3D structure of the benzazepine into the binding site of a target protein. An algorithm then samples various conformations and orientations of the ligand, calculating the binding affinity for each pose using a scoring function. The results can reveal key interactions that stabilize the ligand-protein complex.
A detailed analysis of these interactions is critical for structure-based drug design. For derivatives of the benzazepine and fluorophenyl scaffolds, several types of interactions are consistently observed:
Hydrogen Bonds: These are crucial for affinity and selectivity. For instance, the nitrogen of the benzazepine ring or the fluorine atom could act as hydrogen bond acceptors with donor residues (e.g., Serine, Tyrosine) in the receptor's active site. nih.govnih.gov
π-π Interactions: The aromatic rings of the benzazepine and the 4-fluorophenyl group can engage in stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding pocket. nih.gov
Hydrophobic Interactions: Non-polar parts of the molecule can form favorable interactions with hydrophobic pockets within the receptor. nih.gov
Salt Bridges: If the ligand or receptor is charged, electrostatic interactions known as salt bridges can form, significantly contributing to binding affinity. nih.govnih.gov
The table below summarizes typical interactions identified through ligand-protein interaction analysis for related compounds.
| Interaction Type | Potential Residues Involved | Significance |
| Hydrogen Bond | Ser, Tyr, His, Asn | Directional interactions that provide specificity and affinity. nih.govnih.govnih.gov |
| π-π Stacking | Phe, Tyr, Trp | Stabilization of the complex through aromatic ring interactions. nih.gov |
| Cation-π | Lys, Arg | Interaction between the positive charge of a residue and the aromatic π-system. nih.gov |
| Hydrophobic Contact | Ala, Val, Leu, Ile | Contributes to overall binding by displacing water molecules from the binding site. nih.gov |
This interactive table outlines the common types of non-covalent interactions that would be analyzed in molecular docking studies of 1H-1-Benzazepine, 4-(4-fluorophenyl)-.
Conformational Analysis and Energy Landscape Mapping
The seven-membered azepine ring in 1H-1-benzazepines is not planar and exists in various puckered conformations. researchgate.net Conformational analysis aims to identify the most stable, low-energy conformations and the energy barriers for interconversion between them. This is vital as the specific 3D shape of the molecule is what the biological receptor recognizes.
For substituted 1H-1-benzazepines, the two primary conformational processes are ring-inversion (a "ring-flip") and nitrogen-inversion. researchgate.net These dynamics can be studied using computational methods and experimental techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netrsc.org Computational studies involve mapping the potential energy surface (PES) by systematically changing key dihedral angles of the molecule and calculating the energy of each resulting conformer. bath.ac.ukbirmingham.ac.uk
This mapping reveals the energy landscape, showing stable conformations as minima (valleys) and transition states as saddle points on the surface. bath.ac.uknih.gov The Gibbs free energy barriers for processes like the chair-to-chair interconversion of the azepine ring can be calculated, providing insight into the molecule's flexibility at physiological temperatures. rsc.org Studies on related 2,4-disubstituted 1H-1-benzazepines have shown that the nature and size of substituents can significantly affect both the preferred conformation of the azepine ring and the energy barriers for inversion. researchgate.net
| Conformational Feature | Method of Analysis | Finding |
| Ring Conformation | NMR Spectroscopy, DFT Calculations | The seven-membered azepine ring typically adopts a puckered, non-planar conformation (e.g., chair-like). rsc.org |
| Ring-Inversion Barrier | Variable-Temperature NMR, Computational Chemistry | The energy barrier for interconversion between enantiomeric conformations can be determined (e.g., ~11 kcal/mol for related structures). rsc.org |
| Nitrogen-Inversion | Computational Chemistry | The steric bulk of substituents on the nitrogen atom can influence the geometry and inversion barrier at the nitrogen center. researchgate.net |
| Substituent Orientation | X-ray Crystallography, NOESY (NMR) | Determines the spatial orientation of the 4-(4-fluorophenyl) group relative to the benzazepine core. |
This table summarizes key aspects of the conformational analysis of benzazepine derivatives.
De Novo Design and Virtual Screening for Novel Benzazepine Structures
Virtual screening is a cornerstone of modern drug discovery, allowing for the rapid computational evaluation of vast chemical libraries to identify promising new molecules. nih.govresearchgate.net This approach is particularly valuable for optimizing a known scaffold like 1H-1-Benzazepine, 4-(4-fluorophenyl)-. The process starts with a validated target structure and uses docking-based or ligand-based methods to screen libraries that can contain billions of "tangible" molecules—compounds that are readily synthesizable on demand. nih.govnih.gov
In a typical workflow for discovering novel benzazepine structures:
Library Preparation: A large chemical library (e.g., ZINC, Enamine REAL) is selected. The molecules are processed to generate 3D conformations for docking. researchgate.net
Structure-Based Virtual Screening (SBVS): Using the 3D structure of a chosen protein target, all molecules in the library are docked into the binding site. They are then ranked based on their predicted binding affinity (docking score). researchgate.net
Hit Selection and Filtering: The top-ranked compounds are selected. These "hits" can be further filtered based on other computational predictions, such as ADME (Absorption, Distribution, Metabolism, Excretion) properties, to prioritize candidates for synthesis and experimental testing.
De Novo Design: This is a related approach where, instead of screening existing molecules, algorithms build novel molecules piece-by-piece directly within the receptor's binding site, optimizing for fit and interaction.
The goal of these methods is to explore a much larger chemical space than is feasible with physical high-throughput screening. nih.gov The recent explosion in the size of virtual libraries has been shown to improve hit rates and lead to the discovery of more potent ligands, supporting the idea that screening on a massive scale can uncover novel and highly optimized chemical structures. nih.govbiorxiv.org
Derivatization and Analogue Development
Synthesis and Evaluation of Substituted 1H-1-Benzazepine Analogues
The synthesis of analogues of the benzazepine scaffold is a cornerstone of research in this area. While literature specifically detailing the 4-(4-fluorophenyl)-1H-1-benzazepine is specialized, the principles of analogue synthesis can be understood from closely related structures. For instance, a series of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines (4-fluoro-THBAs) have been synthesized and assessed for their inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) and their binding affinity for the α₂-adrenoceptor. nih.gov
The synthesis of these analogues involves multi-step reaction sequences. The evaluation of these compounds has demonstrated that substitutions at the 8-position of the benzazepine ring significantly influence their biological activity and selectivity. For example, the introduction of a nitro group at the 8-position resulted in a highly selective inhibitor of PNMT. nih.gov The 4-fluoro-THBAs were found to be potent inhibitors of PNMT, with some analogues showing high selectivity over the α₂-adrenoceptor. nih.gov Specifically, 4-fluoro-8-nitro-THBA (13) was identified as one of the most selective PNMT inhibitors known, with a selectivity ratio exceeding 900. nih.gov These findings highlight the potential of substituted benzazepine analogues as valuable leads for developing new CNS-active agents. nih.gov
Future Directions in Research on 1h 1 Benzazepine, 4 4 Fluorophenyl
Pursuit of Enhanced Receptor Subtype Selectivity
A primary objective in the development of benzazepine-based compounds is the achievement of greater selectivity for specific receptor subtypes. This is crucial for minimizing off-target effects and enhancing therapeutic efficacy. For instance, in the context of GABAA receptors, which are significant targets for benzodiazepines and related compounds, achieving selectivity for specific subunit compositions (e.g., α1β2γ2) is a key area of research. nih.govnih.gov
Future research will likely involve extensive structure-activity relationship (SAR) studies. By systematically modifying the benzazepine scaffold and the 4-(4-fluorophenyl) substituent, researchers can identify key structural motifs that govern binding affinity and selectivity at various receptors. Computational modeling and molecular docking studies will play a pivotal role in this process, allowing for the in-silico prediction of binding interactions before undertaking complex chemical syntheses. The goal is to design novel derivatives of 1H-1-Benzazepine, 4-(4-fluorophenyl)- with finely tuned pharmacological activity.
An example of this approach can be seen in the development of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, where single-site fluorination was shown to enhance metabolic stability without compromising molecular recognition at the GABAA receptor. nih.gov This highlights how subtle chemical modifications can lead to significant improvements in a compound's properties.
| Compound Class | Key Research Focus | Potential Advantage |
|---|---|---|
| Benzazepine Derivatives | Structure-Activity Relationship (SAR) Studies | Improved receptor subtype selectivity |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazoles | Site-specific fluorination | Enhanced metabolic stability nih.gov |
Integration of Advanced Synthetic Methodologies
The synthesis of the benzazepine core and its derivatives is an area of continuous innovation. Traditional methods are often being replaced by more efficient, cost-effective, and environmentally friendly approaches. researchgate.net Future research in this domain will focus on the integration of advanced synthetic methodologies to streamline the production of 1H-1-Benzazepine, 4-(4-fluorophenyl)- and its analogs.
One promising avenue is the use of transition-metal-catalyzed reactions, such as ring-closing metathesis and palladium-catalyzed cross-coupling reactions, which have already shown utility in the synthesis of various benzazepine skeletons. researchgate.net The development of novel catalytic systems, including those based on iridium and gold, is expected to provide new pathways to these complex molecules. researchgate.net For example, an iridium-catalyzed domino allylic vinylation/intramolecular allylic amination reaction has been developed for the enantioselective synthesis of 1-benzazepine derivatives. researchgate.net
| Methodology | Key Features | Example Application |
|---|---|---|
| Transition-Metal Catalysis | High efficiency and selectivity | Enantioselective synthesis of 1-benzazepine derivatives researchgate.net |
| Solid Acid Catalysis | Solvent-free conditions, recyclable catalyst | Synthesis of 1,5-benzodiazepine derivatives |
| Photoreactions | Solvent-controllable selectivity | Selective synthesis of 1-aryl-1H-benzimidazoles nih.gov |
Exploration of Novel Therapeutic Applications Beyond Current Scope
While the initial therapeutic targets for benzazepine derivatives have often been centered on the central nervous system, future research is set to explore a much broader range of applications. The inherent structural versatility of the benzazepine scaffold makes it a promising template for the development of new drugs for various diseases.
Recent studies have highlighted the potential of novel benzazepine derivatives as antiproliferative agents for cancer therapy. For example, certain 1-aryl-4,6-dihydropyrazolo[4,3-d] researchgate.netbenzazepin-5(1H)-ones have shown selectivity for human leukemia and breast cancer cell lines. nih.gov Similarly, novel benzopyridothiadiazepines have demonstrated potential as antitumor agents. acs.org
Beyond oncology, there is growing interest in the potential of benzazepine-related structures in other therapeutic areas. For instance, benzazole derivatives are being investigated for their antidepressant-like activities. mdpi.com The benzopyran scaffold, which shares some structural similarities with benzazepines, has been explored for a wide array of applications including as an anti-inflammatory, antibacterial, and antiviral agent. nih.gov Given this precedent, it is conceivable that derivatives of 1H-1-Benzazepine, 4-(4-fluorophenyl)- could be investigated for similar activities. The discovery of novel benzodiazepine (B76468) derivatives with antiproliferative activity further supports the exploration of this chemical space for new therapeutic indications. google.com
Q & A
Q. What are the recommended synthetic routes for 1H-1-Benzazepine, 4-(4-fluorophenyl)-, and how can purity be optimized?
Methodological Answer :
- Multi-step synthesis : Start with a benzazepine core functionalized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling to introduce the 4-fluorophenyl group. Intermediate purification via column chromatography (silica gel, gradient elution) is critical .
- Purity optimization : Use recrystallization in ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase). Monitor purity via HPLC-UV (λ = 254 nm) and confirm with <sup>19</sup>F NMR to detect fluorinated byproducts .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer :
- X-ray crystallography : Use SHELX for structure refinement . For non-crystalline samples, employ ORTEP-3 to generate 3D molecular graphics from crystallographic data .
- Spectroscopic analysis :
- Computational modeling : Optimize geometry using DFT (B3LYP/6-31G*) and calculate electrostatic potential maps to predict reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
Methodological Answer :
- Assay standardization : Control variables such as solvent (DMSO concentration ≤0.1%), cell line viability, and incubation time. Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to cross-validate results .
- Metabolite profiling : Perform LC-MS to identify active/inactive metabolites that may explain discrepancies. Compare pharmacokinetic parameters (e.g., half-life, Cmax) across models .
- Structural analogs : Synthesize derivatives (e.g., 4-chlorophenyl or methyl-substituted benzazepines) to isolate the role of the fluorophenyl group in activity .
Q. What strategies are effective for studying the compound’s mechanism of action in neurological targets?
Methodological Answer :
- Receptor docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine D2 or serotonin 5-HT2A receptors. Validate with mutagenesis (e.g., Ala-scanning of binding pockets) .
- In vitro electrophysiology : Apply patch-clamp techniques to neuronal cultures to assess ion channel modulation (e.g., GABAA or NMDA receptors) .
- Behavioral assays : Use rodent models (e.g., forced swim test for antidepressant activity) with dose-response analysis. Corrogate with microdialysis to measure neurotransmitter levels .
Q. How can crystallographic data for 1H-1-Benzazepine derivatives be validated to ensure reliability?
Methodological Answer :
- Validation software : Use PLATON or CheckCIF to analyze symmetry, bond lengths, and thermal displacement parameters. Flag outliers (e.g., ADP ratios > 1.5) for re-refinement .
- Twinned data handling : For challenging crystals, employ SHELXD for twin-law identification and refine with HKLF5 format in SHELXL .
- Deposition standards : Adhere to CIF guidelines (e.g., IUCr standards) for metadata, including temperature, pressure, and radiation source .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in computational vs. experimental binding affinity data?
Methodological Answer :
- Force field calibration : Re-optimize parameters (e.g., partial charges for the fluorophenyl group) using QM/MM hybrid methods.
- Solvent effects : Include explicit solvent molecules (e.g., TIP3P water) in molecular dynamics simulations to mimic assay conditions .
- Experimental replicates : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) in triplicate to reduce noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
